

# Spectroscopic Characterization of Phenyl(pyrimidin-5-yl)methanone: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Phenyl(pyrimidin-5-yl)methanone
CAS No.:	92674-40-3
Cat. No.:	B2745878

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This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of **Phenyl(pyrimidin-5-yl)methanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing pyrimidine-based compounds. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

**Phenyl(pyrimidin-5-yl)methanone** is a molecule of significant interest due to its core structure, which combines a phenyl group and a pyrimidine ring linked by a ketone functionality. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The precise characterization of such molecules is paramount for understanding their chemical behavior, purity, and potential biological activity.

## Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. **Phenyl(pyrimidin-5-yl)methanone** consists of a pyrimidine ring substituted at the 5-position with a benzoyl group.

Caption: Molecular structure of **Phenyl(pyrimidin-5-yl)methanone**.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For **Phenyl(pyrimidin-5-yl)methanone**, both <sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming its structure.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Phenyl(pyrimidin-5-yl)methanone** is expected to show distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the carbonyl group.[2]

Expected <sup>1</sup>H NMR Data:

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
H-2 (pyrimidine)	9.2 - 9.4	Singlet
H-4, H-6 (pyrimidine)	8.8 - 9.0	Singlet
H-2', H-6' (phenyl)	7.8 - 8.0	Multiplet
H-3', H-4', H-5' (phenyl)	7.4 - 7.7	Multiplet

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Phenyl(pyrimidin-5-yl)methanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[3]
- **Data Acquisition:** Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl<sub>3</sub> at 7.26 ppm or DMSO at 2.50 ppm).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.[4]

Expected <sup>13</sup>C NMR Data:

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C=O (ketone)	190 - 200
C-2 (pyrimidine)	158 - 162
C-4, C-6 (pyrimidine)	155 - 159
C-5 (pyrimidine)	130 - 135
C-1' (phenyl)	135 - 140
C-2', C-6' (phenyl)	128 - 132
C-3', C-5' (phenyl)	127 - 130
C-4' (phenyl)	132 - 136

### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- **Instrument Setup:** The analysis is performed on the same NMR spectrometer.
- **Data Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope. The spectral width should encompass the expected range (e.g., 0-220 ppm).
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum. The solvent signal can be used for chemical shift referencing (e.g.,  $\text{CDCl}_3$  at 77.16 ppm or  $\text{DMSO-d}_6$  at 39.52 ppm).

Caption: Predicted  $^{13}\text{C}$  NMR chemical shift ranges for **Phenyl(pyrimidin-5-yl)methanone**.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For **Phenyl(pyrimidin-5-yl)methanone**, the most prominent feature in the IR spectrum will be the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration.[5] The conjugation of the carbonyl group with both the phenyl and pyrimidine rings is expected to lower its stretching frequency compared to a simple aliphatic ketone.[6]

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
$\text{C}=\text{O}$ (Aromatic Ketone)	1650 - 1670	Strong
$\text{C}=\text{C}$ (Aromatic)	1580 - 1620	Medium to Strong
$\text{C}=\text{N}$ (Pyrimidine)	1550 - 1590	Medium
$\text{C}-\text{H}$ (Aromatic)	3000 - 3100	Medium to Weak

### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:**

- Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

**Phenyl(pyrimidin-5-yl)methanone**, with its extended conjugated system of aromatic and heteroaromatic rings and a carbonyl group, is expected to exhibit strong UV absorption.[7]

Expected UV-Vis Absorption:

The spectrum is likely to show multiple absorption bands corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions. The exact wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) will depend on the solvent used.[8]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Phenyl(pyrimidin-5-yl)methanone** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 1.0.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

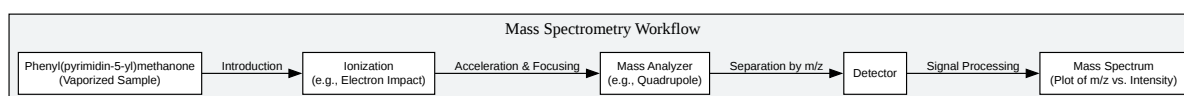
- **Data Acquisition:** Record the spectrum over a range of approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.
- **Data Analysis:** Determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding molar absorptivity ( $\epsilon$ ) if the concentration is known.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.[9]

Expected Mass Spectrometric Data:

- **Molecular Ion ( $M^+$ ):** The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of **Phenyl(pyrimidin-5-yl)methanone** ( $C_{11}H_8N_2O$ , molecular weight: 184.19 g/mol ).
- **Fragmentation Pattern:** The fragmentation is likely to occur at the bonds adjacent to the carbonyl group. Common fragmentation pathways for pyrimidine derivatives and aromatic ketones can be expected.[10][11]



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Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced directly into the ion source via a heated probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[12]

- Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields a prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the molecule.

## Conclusion

The comprehensive spectroscopic characterization of **Phenyl(pyrimidin-5-yl)methanone**, utilizing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers in the synthesis and development of novel pyrimidine-based compounds. Each technique offers a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the identity and integrity of the molecule.

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